molecular formula C22H27Cl2N3O4S B1237237 (2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride CAS No. 130047-30-2

(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride

Cat. No.: B1237237
CAS No.: 130047-30-2
M. Wt: 500.4 g/mol
InChI Key: JGCFJVFIRFTRKJ-YOLZMAEBSA-N
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Description

FK-070 is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is a pyrrolidine derivative with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK-070 involves several steps, starting with the mesylation of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester using mesyl chloride and triethylamine in dichloromethane. This mesylate is then treated with sodium benzoate in dimethyl sulfoxide to yield the corresponding benzoate. Hydrolysis of this benzoate with potassium carbonate in methanol affords the desired product, which undergoes further mesylation and reaction with sodium azide in dimethyl sulfoxide. The azide is then reduced with hydrogen over palladium on carbon in methanol to produce the amino derivative. This compound is acylated with 4-chlorobenzenesulfonyl chloride and triethylamine in dichloromethane, followed by reduction with diisobutylaluminum hydride in toluene/tetrahydrofuran to yield the aldehyde. The final steps involve Wittig condensation and esterification to produce FK-070 .

Industrial Production Methods

Industrial production of FK-070 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

FK-070 undergoes various chemical reactions, including:

    Oxidation: FK-070 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert FK-070 into its reduced forms.

    Substitution: FK-070 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and triethylamine are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

FK-070 has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of FK-070 involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • KDI-792
  • FR-121070

Uniqueness

FK-070 is unique due to its specific chemical structure and the resulting biological activity. Compared to similar compounds like KDI-792 and FR-121070, FK-070 may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.

Properties

CAS No.

130047-30-2

Molecular Formula

C22H27Cl2N3O4S

Molecular Weight

500.4 g/mol

IUPAC Name

(Z)-6-[(2S,4R)-4-[(4-chlorophenyl)sulfonylamino]-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]hex-5-enoic acid;hydrochloride

InChI

InChI=1S/C22H26ClN3O4S.ClH/c23-18-8-10-21(11-9-18)31(29,30)25-19-13-20(6-2-1-3-7-22(27)28)26(16-19)15-17-5-4-12-24-14-17;/h2,4-6,8-12,14,19-20,25H,1,3,7,13,15-16H2,(H,27,28);1H/b6-2-;/t19-,20-;/m1./s1

InChI Key

JGCFJVFIRFTRKJ-YOLZMAEBSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1/C=C\CCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl

SMILES

C1C(CN(C1C=CCCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1C(CN(C1C=CCCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl

Synonyms

(5Z)-6-((2S,4R)-4-(4-chlorophenylsulphonylamino)-1-(3-pyridylmethyl)-2-pyrrolidinyl) 5-hexenoic acid
FK070
KDI 792
KDI-792

Origin of Product

United States

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